molecular formula C13H13N5O6S B13405690 O-Demethyl Tribenuron

O-Demethyl Tribenuron

Cat. No.: B13405690
M. Wt: 367.34 g/mol
InChI Key: PNSSTKDVPJLIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Demethyl Tribenuron is a derivative of tribenuron-methyl, a sulfonylurea herbicide. Tribenuron-methyl is widely used for controlling broadleaf weeds in cereal crops. This compound retains the herbicidal properties of its parent compound but with slight modifications in its chemical structure, which can influence its reactivity and application.

Preparation Methods

The synthesis of O-Demethyl Tribenuron involves several steps. One common method includes the demethylation of tribenuron-methyl. This process typically involves the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using similar demethylating agents, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

O-Demethyl Tribenuron undergoes various chemical reactions, including:

Scientific Research Applications

O-Demethyl Tribenuron has several scientific research applications:

Mechanism of Action

O-Demethyl Tribenuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic intermediates and ultimately results in the death of the plant. The molecular target is the ALS enzyme, and the pathway involved is the branched-chain amino acid biosynthesis pathway .

Comparison with Similar Compounds

O-Demethyl Tribenuron is similar to other sulfonylurea herbicides such as metsulfuron-methyl and chlorsulfuron. it is unique in its specific structural modifications, which can influence its reactivity and application. Similar compounds include:

    Metsulfuron-methyl: Another sulfonylurea herbicide with similar herbicidal properties but different structural features.

    Chlorsulfuron: A sulfonylurea herbicide with a different substitution pattern on the aromatic ring.

    Tribenuron-methyl: The parent compound from which this compound is derived

Properties

Molecular Formula

C13H13N5O6S

Molecular Weight

367.34 g/mol

IUPAC Name

2-[[methyl-(2-methyl-6-oxo-1H-1,3,5-triazin-4-yl)carbamoyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C13H13N5O6S/c1-7-14-11(16-12(21)15-7)18(2)13(22)17-25(23,24)9-6-4-3-5-8(9)10(19)20/h3-6H,1-2H3,(H,17,22)(H,19,20)(H,14,15,16,21)

InChI Key

PNSSTKDVPJLIDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=O)N1)N(C)C(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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